molecular formula C17H19N5O2 B10756347 8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-

8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-

Cat. No.: B10756347
M. Wt: 325.4 g/mol
InChI Key: JCDXXNIRWRRGBX-UHFFFAOYSA-N
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Description

8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- is a compound belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- involves the reaction of 1,3-benzodioxole with butylamine and a purine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as heat shock protein HSP 90-alpha. This interaction inhibits the ATPase activity of the chaperone protein HSP90, leading to the downregulation of client proteins and inhibition of cell growth. This mechanism is particularly relevant in cancer research, where the inhibition of HSP90 can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- is unique due to its specific interaction with HSP90 and its potential therapeutic applications in cancer research. Its structural features, such as the benzodioxole and butyl groups, contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethyl)-9-butylpurin-6-amine

InChI

InChI=1S/C17H19N5O2/c1-2-3-6-22-14(21-15-16(18)19-9-20-17(15)22)8-11-4-5-12-13(7-11)24-10-23-12/h4-5,7,9H,2-3,6,8,10H2,1H3,(H2,18,19,20)

InChI Key

JCDXXNIRWRRGBX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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